molecular formula C8H13ClN2O2 B13595712 3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride

3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride

Katalognummer: B13595712
Molekulargewicht: 204.65 g/mol
InChI-Schlüssel: XRIJIHKYQNBUEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

The synthesis of 3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride involves several steps. One common method starts with the condensation of 3-aminopiperidine-2,6-dione with cyclopropylamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes involved in the biosynthesis of natural products. The compound’s unique structure allows it to bind to these enzymes, altering their activity and leading to the formation of desired products .

Vergleich Mit ähnlichen Verbindungen

3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H13ClN2O2

Molekulargewicht

204.65 g/mol

IUPAC-Name

3-amino-1-cyclopropylpiperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C8H12N2O2.ClH/c9-6-3-4-7(11)10(8(6)12)5-1-2-5;/h5-6H,1-4,9H2;1H

InChI-Schlüssel

XRIJIHKYQNBUEL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C(=O)CCC(C2=O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.